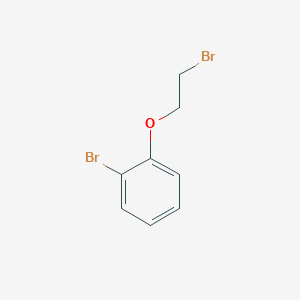

1-溴-2-(2-溴乙氧基)苯

描述

Synthesis Analysis

The synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Another approach involves cobalt-catalyzed Diels-Alder cycloadditions or iridium-mediated C-H activation, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes . Additionally, the total synthesis of a complex natural product starting from a brominated phenylmethanol showcases the versatility of brominated intermediates in multi-step synthetic routes .

Molecular Structure Analysis

The molecular structures of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structures of certain ethynylferrocene compounds were determined, providing insights into their molecular conformations . Similarly, the study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed the presence of various intermolecular interactions, such as C–Br...π(arene) and Br...Br interactions, which influence the solid-state packing of these molecules .

Chemical Reactions Analysis

Brominated benzene derivatives can participate in a variety of chemical reactions. For example, they can undergo Suzuki reactions, as seen with the bromo derivative synthesized from 1,2-bis(trimethylsilyl)benzenes . They can also serve as precursors for organometallic synthesis, as demonstrated by the versatile applications of 1-bromo-3,5-bis(trifluoromethyl)benzene . Furthermore, the reactivity of brominated benzene derivatives can be exploited in the synthesis of oxybis compounds and benzyloxy-substituted benzenes under solvent-free conditions catalyzed by KHSO4 .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be quite diverse. For instance, the presence of bulky substituents in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene leads to the observation of rotational isomers and temperature-dependent NMR peak coalescence . Density functional theory (DFT) calculations can complement experimental characterization methods, such as NMR and IR spectroscopy, to provide a deeper understanding of the properties of these compounds, as seen in the study of 1-bromo-4-(3,7-dimethyloctyl)benzene .

科学研究应用

材料科学和聚合物化学

溴化化合物广泛用于材料科学领域,特别是作为聚合物中的阻燃剂。它们被掺入各种材料中以增强耐火性能。例如,多溴化二苯并对二恶英(PBDD)和二苯并呋喃(PBDF)作为痕量污染物存在于溴化阻燃剂中,并在这些化学物质燃烧过程中产生。研究表明,PBDD 和 PBDF 的生物学效应与其氯化类似物相似,表明它们具有潜在的毒理学影响,但也表明它们在增强材料性能方面的效用 (Mennear & Lee, 1994)。

药物和有机化学合成

溴代芳香族化合物作为合成复杂分子(包括药物)的关键中间体。它们的反应性使其适用于各种有机转化,从而能够构建复杂的分子结构。例如,生物活性且工业上需求的苯并噻唑衍生物的合成和转化突出了溴代部分在药物化学中开发新药和材料的效用 (Zhilitskaya, Shainyan, & О. Yarosh, 2021)。

属性

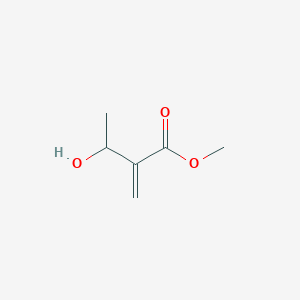

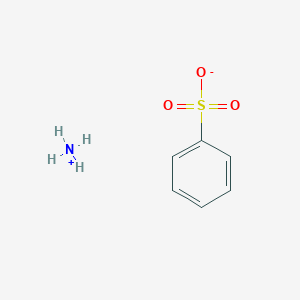

IUPAC Name |

1-bromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVVQTBEUIBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370578 | |

| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(2-bromoethoxy)benzene | |

CAS RN |

18800-28-7 | |

| Record name | 1-Bromo-2-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

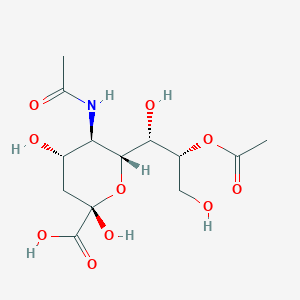

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)